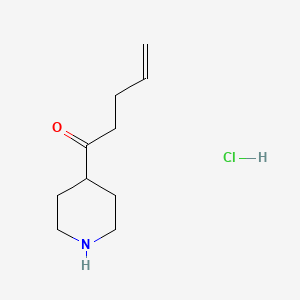
3,5,5-Trimethylhexanal oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhexanal oxime is an organic compound with the molecular formula C9H19NO. It is derived from 3,5,5-trimethylhexanal, an aliphatic aldehyde, through the formation of an oxime group. This compound is known for its applications in various fields, including perfumery and as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,5,5-trimethylhexanal oxime typically involves the reaction of 3,5,5-trimethylhexanal with hydroxylamine hydrochloride in the presence of a base. The reaction can be carried out in an aqueous medium with pH adjustment to facilitate the formation of the oxime. An alternative method involves the use of microwave irradiation in a solventless ‘dry’ condition, which has been shown to produce oximes in excellent yields .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as silica gel under microwave irradiation can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylhexanal oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Nitrile oxides: Formed through oxidation.
Amines: Formed through reduction.
Substituted oximes: Formed through substitution reactions.
Applications De Recherche Scientifique
3,5,5-Trimethylhexanal oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of fragrances and as a masking agent in perfumery
Mécanisme D'action
The mechanism of action of 3,5,5-trimethylhexanal oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphates. This reactivation mechanism is crucial in the treatment of organophosphate poisoning . Additionally, oximes can form stable complexes with metal ions, which can be exploited in various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethylhexanal: The parent aldehyde from which the oxime is derived.
3,5,5-Trimethyl-1-hexanol: A related alcohol with similar structural features.
cis-3-Hexen-1-ol: Another aliphatic alcohol used in perfumery
Uniqueness
3,5,5-Trimethylhexanal oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. The presence of the oxime group allows for specific interactions with enzymes and metal ions, making it valuable in both medicinal and industrial applications .
Propriétés
IUPAC Name |
(NE)-N-(3,5,5-trimethylhexylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(5-6-10-11)7-9(2,3)4/h6,8,11H,5,7H2,1-4H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPLZDGTGCULC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=NO)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=N/O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-(4-methoxyphenyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B7943967.png)
![(4-Amino-1,1-dioxothian-4-yl)-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7943986.png)
![Tert-butyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943987.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B7943992.png)
![7-Amino-5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7943999.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(4-pentylphenyl)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944005.png)
![7-Amino-5-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944009.png)
![Methyl 4-(7-amino-6-cyano-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B7944016.png)
![7-Amino-5-(2,3-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944021.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(2,4,5-trimethylphenyl)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944031.png)

![tert-butyl N-[2-[[3-(4-chlorophenyl)-2-hydroxypropanoyl]amino]ethyl]carbamate](/img/structure/B7944051.png)
![Tert-butyl 2-methyl-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944058.png)
